molecular formula C17H26N4O3 B2392997 N-(1-cyano-1-cyclopropylethyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 1211099-65-8

N-(1-cyano-1-cyclopropylethyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No. B2392997
CAS RN: 1211099-65-8
M. Wt: 334.42
InChI Key: DXVSEFBOXXMGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of CCPEMDA involves several steps. While I don’t have specific details on its synthesis, it likely includes reactions such as acylation , cyclization , and substitution . Researchers have designed and synthesized related compounds with cyano substituents to explore their insecticidal activities . Further studies are needed to elucidate the precise synthetic route for CCPEMDA.

Mechanism of Action

While the exact mechanism of action remains to be fully elucidated, CCPEMDA may interact with specific biological targets. Given its cyano substituent, it could potentially affect cellular processes related to ion channels or receptors. For instance, related pyrazole derivatives have shown insecticidal activity by targeting the ryanodine receptor . Further studies are necessary to confirm CCPEMDA’s specific mode of action.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-11(2)7-8-16(3)14(23)21(15(24)20-16)9-13(22)19-17(4,10-18)12-5-6-12/h11-12H,5-9H2,1-4H3,(H,19,22)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVSEFBOXXMGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1(C(=O)N(C(=O)N1)CC(=O)NC(C)(C#N)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.